Zinc pivalate

概述

描述

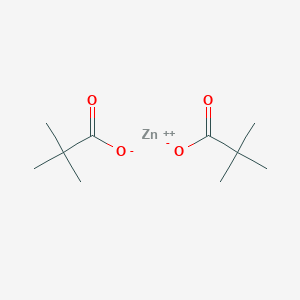

{10}\text{H}{18}\text{O}_{4}\text{Zn} ). It is a white, amorphous solid that is known for its enhanced air and water stability. This compound is widely used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions: Zinc pivalate can be synthesized through various methods. One common method involves the reaction of pivalic acid with zinc oxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The process involves the following steps :

- Dissolve pivalic acid in toluene to form a colorless solution.

- Add zinc oxide to the solution in portions while maintaining the temperature at 25°C.

- Equip the reaction flask with a Dean-Stark trap and reflux condenser, and stir the suspension under nitrogen at reflux for 16 hours.

- After cooling, concentrate the mixture by rotary evaporation and remove the remaining pivalic acid and water under vacuum.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The use of continuous flow setups has been shown to expand the field of applications and allow for the preparation of highly reactive organosodium reagents .

化学反应分析

Types of Reactions: Zinc pivalate undergoes various types of chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions, often facilitated by transition metal catalysts.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: One of the most notable reactions is the substitution reaction, particularly in transition metal-catalyzed cross-couplings.

Common Reagents and Conditions:

Reagents: Common reagents include pivalic acid, zinc oxide, and various organic halides.

Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The use of solvents like toluene and tetrahydrofuran (THF) is common.

Major Products: The major products formed from these reactions include polyfunctional ketones and other organozinc compounds .

科学研究应用

Chemical Properties and Stability

Zinc pivalate exhibits enhanced air and moisture stability compared to traditional organozinc reagents. This stability allows for easier handling and broader applicability in chemical reactions. Its structure consists of zinc coordinated with pivalate ligands, which contributes to its unique reactivity profile in transition metal-catalyzed processes.

Organic Synthesis

This compound is primarily utilized in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. The following sections highlight its specific applications:

Cobalt-Catalyzed Reactions

This compound has been employed in cobalt-catalyzed difluoroalkylation and alkylation reactions. These reactions are significant for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Case Study: Difluoroalkylation of Alkenes

In a study reported by researchers, solid arylzinc pivalates were used in cobalt-catalyzed regioselective difluoroalkylarylation of alkenes, achieving yields between 30% to 96% . The method demonstrated high regioselectivity and chemoselectivity, making it a valuable tool for drug discovery.

| Reaction Type | Yield Range | Key Features |

|---|---|---|

| Difluoroalkylation | 30% - 96% | High regioselectivity; applicable to various alkenes |

| Alkylation | Moderate | Broad substrate scope; mild reaction conditions |

Cross-Coupling Reactions

This compound is also used in various cross-coupling reactions with unsaturated halides and other electrophiles.

- Case Study: Cross-Coupling with Aryl Halides

This compound facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, offering advantages over conventional arylzinc halides due to its enhanced stability .

| Electrophile Type | Reaction Type | Outcome |

|---|---|---|

| Aryl Halides | Pd-Catalyzed Coupling | High yields; stable reagents |

| Alkenyl Acetates | Csp3-Csp2 Bond Formation | Versatile applications |

Biological Applications

Beyond synthetic chemistry, this compound plays a role in biological research due to its interaction with zinc-dependent proteins.

Enzyme Function Studies

Zinc compounds are crucial for studying enzyme functions and protein interactions within biological systems. This compound can be utilized to explore the biochemical pathways influenced by zinc ions.

- Research Insights

Studies indicate that this compound modulates the activity of transcription factors and enzymes involved in key signaling pathways . This application is particularly relevant in pharmacological research where understanding enzyme mechanisms is essential.

Industrial Applications

This compound finds use in various industrial applications, including the production of polymers and coatings. Its stability and reactivity make it suitable for manufacturing processes requiring organometallic compounds.

Polymer Production

In polymer chemistry, this compound is used to synthesize polyfunctional organometallics, enhancing the properties of the resulting materials.

- Application Summary

The compound aids in the preparation of highly reactive organosodium reagents through direct metal insertion methods . This capability expands the range of materials that can be produced using organometallic chemistry.

作用机制

The mechanism by which zinc pivalate exerts its effects involves its role as a catalyst or reagent in chemical reactions. The compound’s stability and reactivity are attributed to the presence of the pivalate ligands, which enhance its compatibility with various transition metal-catalyzed transformations. The molecular targets and pathways involved include the formation of carbon-zinc bonds and subsequent reactions with organic halides .

相似化合物的比较

Zinc pivalate is unique compared to other organozinc compounds due to its enhanced air and water stability. Similar compounds include:

Zinc acetate: Less stable in air and water compared to this compound.

Zinc chloride: More reactive but less stable.

Zinc bromide: Similar reactivity but lower stability.

The uniqueness of this compound lies in its ability to maintain stability while exhibiting high reactivity in various chemical reactions .

属性

CAS 编号 |

15827-10-8 |

|---|---|

分子式 |

C5H10O2Zn |

分子量 |

167.5 g/mol |

IUPAC 名称 |

2,2-dimethylpropanoic acid;zinc |

InChI |

InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

InChI 键 |

RGMJDGBMMBIUOX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] |

规范 SMILES |

CC(C)(C)C(=O)O.[Zn] |

Key on ui other cas no. |

15827-10-8 |

同义词 |

zinc pivalate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。